(3Z,5E)-2,2,4,5,7,7-hexamethylocta-3,5-diene (3Z,5E)-2,2,4,5,7,7-hexamethylocta-3,5-diene
Brand Name: Vulcanchem
CAS No.: 55712-52-2
VCID: VC18478996
InChI: InChI=1S/C14H26/c1-11(9-13(3,4)5)12(2)10-14(6,7)8/h9-10H,1-8H3/b11-9-,12-10+
SMILES:
Molecular Formula: C14H26
Molecular Weight: 194.36 g/mol

(3Z,5E)-2,2,4,5,7,7-hexamethylocta-3,5-diene

CAS No.: 55712-52-2

Cat. No.: VC18478996

Molecular Formula: C14H26

Molecular Weight: 194.36 g/mol

* For research use only. Not for human or veterinary use.

(3Z,5E)-2,2,4,5,7,7-hexamethylocta-3,5-diene - 55712-52-2

Specification

CAS No. 55712-52-2
Molecular Formula C14H26
Molecular Weight 194.36 g/mol
IUPAC Name (3E,5Z)-2,2,4,5,7,7-hexamethylocta-3,5-diene
Standard InChI InChI=1S/C14H26/c1-11(9-13(3,4)5)12(2)10-14(6,7)8/h9-10H,1-8H3/b11-9-,12-10+
Standard InChI Key RONBSGMFOSUTLQ-DSOJMZEYSA-N
Isomeric SMILES C/C(=C\C(C)(C)C)/C(=C\C(C)(C)C)/C
Canonical SMILES CC(=CC(C)(C)C)C(=CC(C)(C)C)C

Introduction

Chemical Identity and Structural Features

Molecular Structure and Stereochemistry

(3Z,5E)-2,2,4,5,7,7-Hexamethylocta-3,5-diene belongs to the class of aliphatic hydrocarbons with two conjugated double bonds. The (Z,E)-configuration at the 3rd and 5th positions creates a rigid, planar framework, while the six methyl groups at positions 2, 2, 4, 5, 7, and 7 introduce significant steric bulk . The compound’s isomeric SMILES notation, C/C(=C\backslashC(C)(C)C)/C(=C\backslashC(C)(C)C)/C\text{C/C(=C\backslash C(C)(C)C)/C(=C\backslash C(C)(C)C)/C}, reflects its stereochemical arrangement.

Table 1: Key Structural Identifiers

PropertyValueSource
CAS Number55712-52-2
IUPAC Name(3E,5Z)-2,2,4,5,7,7-hexamethylocta-3,5-diene
Molecular FormulaC14H26\text{C}_{14}\text{H}_{26}
Molecular Weight194.36 g/mol
Exact Mass194.20300

Synthesis and Reaction Chemistry

Synthetic Pathways

The synthesis of (3Z,5E)-2,2,4,5,7,7-hexamethylocta-3,5-diene involves alkene coupling reactions under controlled conditions. Key steps include:

  • Precursor Preparation: Starting materials such as methyl-substituted alkenes are functionalized to introduce conjugated double bonds.

  • Stereochemical Control: Reaction temperature (typically 80–120°C) and solvent polarity are optimized to favor the (Z,E)-isomer. Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing transition states.

  • Purification: Distillation under reduced pressure (e.g., 10–20 mmHg) isolates the product, achieving yields of 60–75%.

Reactivity and Functionalization

The conjugated diene system undergoes electrophilic additions and Diels-Alder reactions. For example, bromination at the 3,5-positions proceeds regioselectively due to electron density distribution. Steric hindrance from methyl groups slows reactions at central carbons, favoring terminal reactivity.

Physicochemical Properties

Thermal and Physical Characteristics

The compound’s branched structure lowers its density (0.788 g/cm³) compared to linear alkenes . Its boiling point (240.2°C) reflects strong van der Waals interactions, while the flash point (92.7°C) necessitates careful handling to prevent combustion .

Table 2: Physicochemical Data

PropertyValueSource
Density0.788 g/cm³
Boiling Point240.2°C at 760 mmHg
Flash Point92.7°C
Refractive Index1.452
LogP (Octanol-Water)4.971

Research Findings and Applications

Stability and Kinetic Studies

Kinetic analyses reveal that methyl groups decelerate reaction rates by 30–40% compared to less substituted analogs. Activation energies for additions (e.g., hydrogenation) exceed 50 kJ/mol, underscoring the steric barrier.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator